Methyl 5-amino-4-((cyclopropylmethyl)amino)-2-methylbenzoate
Description
Methyl 5-amino-4-((cyclopropylmethyl)amino)-2-methylbenzoate is a substituted benzoate ester featuring a unique combination of functional groups: a methyl ester at position 2, an amino group at position 5, and a cyclopropylmethyl-substituted amino group at position 3. Its synthesis likely involves multi-step functionalization, including aromatic substitution and cyclopropane ring formation, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
methyl 5-amino-4-(cyclopropylmethylamino)-2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-8-5-12(15-7-9-3-4-9)11(14)6-10(8)13(16)17-2/h5-6,9,15H,3-4,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTGAMCYODEYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)N)NCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-((cyclopropylmethyl)amino)-2-methylbenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The amino group is further reacted with cyclopropylmethylamine to form the cyclopropylmethylamino derivative.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative reagents and catalysts to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-((cyclopropylmethyl)amino)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Methyl 5-amino-4-((cyclopropylmethyl)amino)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-((cyclopropylmethyl)amino)-2-methylbenzoate involves its interaction with specific molecular targets. The amino and cyclopropylmethylamino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The compound’s substituent pattern distinguishes it from common benzoate derivatives. For example:
- Methyl 2-methylbenzoate (M2MB) (): Lacks the amino and cyclopropylmethylamino groups, resulting in lower polarity and reduced hydrogen-bonding capacity compared to the target compound. Its electron-donating methyl group at position 2 enhances electrophilic substitution reactivity, whereas the target’s amino groups at positions 4 and 5 may act as stronger electron donors or participate in intramolecular interactions .
- Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (): Shares an amino-substituted aromatic system but incorporates a benzimidazole core and a hydroxyethyl chain. The target compound’s cyclopropylmethyl group offers greater steric hindrance and metabolic stability compared to the flexible hydroxyethyl group .
Functional Group Diversity
- Methyl 4-acetamido-2-hydroxybenzoate (): Features an acetamido and hydroxyl group, which enhance solubility via hydrogen bonding. In contrast, the target compound’s primary amino groups may confer higher basicity and nucleophilicity, influencing its reactivity in coupling reactions or interactions with biological targets .
- 3-(tert-butyl) 4'-methyl 5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-[1,1'-biphenyl]-3,4'-dicarboxylate (): Contains a biphenyl system with a pyranyl-substituted amino group. The target compound’s cyclopropane ring provides a compact, rigid structure that may improve binding selectivity in enzyme inhibition compared to the bulkier pyranyl group .
Research Implications
- Epigenetic modulators: Dual EZH2/HDAC inhibitors often utilize amino-substituted aromatic cores () .
- Antimicrobial agents: Amino-benzoate derivatives are known for targeting bacterial enzymes () .
Biological Activity
Methyl 5-amino-4-((cyclopropylmethyl)amino)-2-methylbenzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes both amino and ester functional groups. The presence of these groups allows the compound to engage in various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The amino groups facilitate hydrogen bonding and electrostatic interactions, which can enhance the compound's affinity for specific biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have explored the compound's anticancer potential. It has been observed to inhibit the proliferation of certain cancer cell lines, indicating a possible role as an anticancer agent. The mechanism may involve the induction of apoptosis and cell cycle arrest.
Data Tables
Case Studies
- Antimicrobial Study : A study conducted on this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests its potential as a therapeutic agent in treating bacterial infections.
- Anticancer Research : In a recent investigation, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. Further analysis revealed that the compound induced apoptosis through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
